molecular formula C19H24N4O5 B12269327 6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B12269327
M. Wt: 388.4 g/mol
InChI Key: CDZSOVHNCLBTIU-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes two methoxy groups and a morpholine moiety attached to a quinazoline core. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the methoxy groups and the morpholine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often incorporating continuous flow techniques and advanced purification methods like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction can produce more reactive intermediates.

Scientific Research Applications

6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, such as its role in inhibiting cancer cell proliferation or its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline
  • 6,7-Dimethoxy-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinazoline

Uniqueness

What sets 6,7-Dimethoxy-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its dual morpholine moiety, in particular, is a distinctive feature that influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H24N4O5

Molecular Weight

388.4 g/mol

IUPAC Name

[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H24N4O5/c1-25-15-9-13-14(10-16(15)26-2)20-12-21-18(13)23-5-8-28-17(11-23)19(24)22-3-6-27-7-4-22/h9-10,12,17H,3-8,11H2,1-2H3

InChI Key

CDZSOVHNCLBTIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCOCC4)OC

Origin of Product

United States

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